![molecular formula C19H25FN2O3 B15364080 1,1-Dimethylethyl 4-[(6-fluoro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)methyl]-1-piperidinecarboxylate CAS No. 359629-34-8](/img/structure/B15364080.png)
1,1-Dimethylethyl 4-[(6-fluoro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)methyl]-1-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-((6-fluoro-1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester and a fluorinated isoindolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((6-fluoro-1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Isoindolinone Moiety: The isoindolinone core can be synthesized through a cyclization reaction involving an ortho-substituted benzamide and a suitable electrophile.
Fluorination: Introduction of the fluorine atom is often achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Piperidine Ring Formation: The piperidine ring is constructed via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Esterification: The final step involves the esterification of the piperidine nitrogen with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the isoindolinone moiety can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the isoindolinone ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of piperidine N-oxide derivatives.
Reduction: Conversion to the corresponding alcohol or amine.
Substitution: Introduction of various functional groups at the fluorinated position.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 4-((6-fluoro-1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology and Medicine
This compound is explored for its potential pharmacological properties. The isoindolinone moiety is known for its biological activity, including anti-inflammatory and anticancer effects. The fluorine atom enhances metabolic stability and bioavailability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The biological activity of tert-butyl 4-((6-fluoro-1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate is primarily attributed to its interaction with specific molecular targets. The isoindolinone moiety can inhibit enzymes or receptors involved in disease pathways. The fluorine atom enhances binding affinity and selectivity by forming strong interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-oxopiperidine-1-carboxylate
- tert-Butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 4-((6-fluoro-1-oxoisoindolin-2-yl)methyl)piperidine-1-carboxylate stands out due to the presence of the fluorinated isoindolinone moiety. This fluorine substitution not only enhances the compound’s metabolic stability but also improves its pharmacokinetic properties, making it a more attractive candidate for drug development.
Properties
CAS No. |
359629-34-8 |
|---|---|
Molecular Formula |
C19H25FN2O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
tert-butyl 4-[(5-fluoro-3-oxo-1H-isoindol-2-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H25FN2O3/c1-19(2,3)25-18(24)21-8-6-13(7-9-21)11-22-12-14-4-5-15(20)10-16(14)17(22)23/h4-5,10,13H,6-9,11-12H2,1-3H3 |
InChI Key |
UJBOZVOUNWRBRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CC3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[7-(dimethylazaniumyl)-10H-phenothiazin-3-yl]-dimethylazanium;methanesulfonate](/img/structure/B15364017.png)
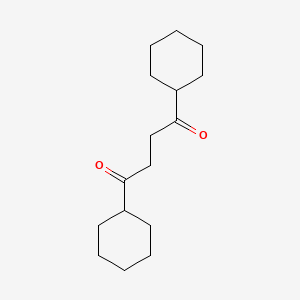
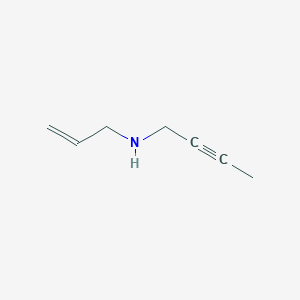

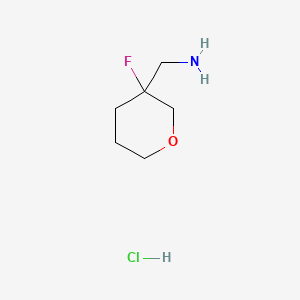
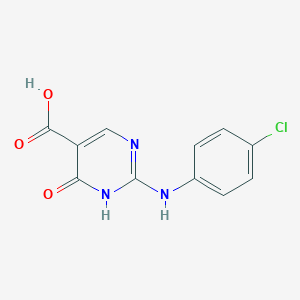
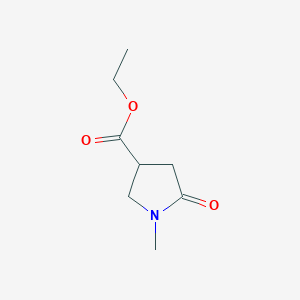
![N-[5-Chloro-6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinyl]acetamide](/img/structure/B15364071.png)
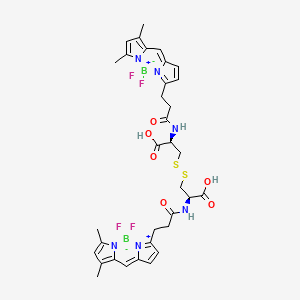

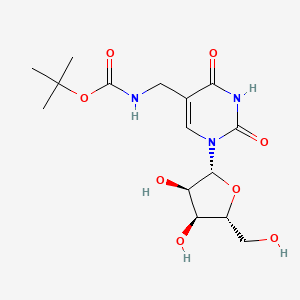
![N-(furan-2-ylmethyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15364098.png)
